molecular formula C15H24ClNO B12780105 4-tert-Butyl-2-p-tolylmorpholine hydrochloride CAS No. 97631-10-2

4-tert-Butyl-2-p-tolylmorpholine hydrochloride

Cat. No.: B12780105
CAS No.: 97631-10-2
M. Wt: 269.81 g/mol
InChI Key: HOEXSWKCMPEQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-2-p-tolylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group and a p-tolyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-p-tolylmorpholine hydrochloride typically involves the reaction of 4-tert-butylphenol with p-tolylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced equipment and techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-p-tolylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

4-tert-Butyl-2-p-tolylmorpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-p-tolylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-2-(4-methylphenyl)morpholine
  • 4-tert-Butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol

Uniqueness

4-tert-Butyl-2-p-tolylmorpholine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

97631-10-2

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

4-tert-butyl-2-(4-methylphenyl)morpholine;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-12-5-7-13(8-6-12)14-11-16(9-10-17-14)15(2,3)4;/h5-8,14H,9-11H2,1-4H3;1H

InChI Key

HOEXSWKCMPEQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCO2)C(C)(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.